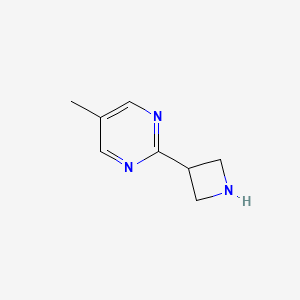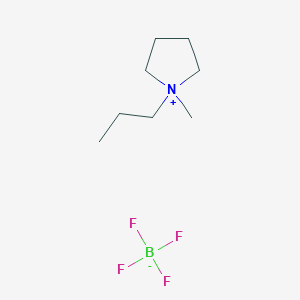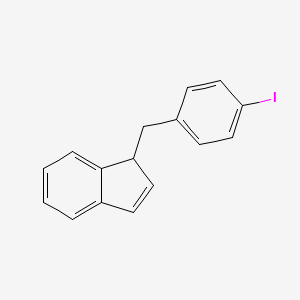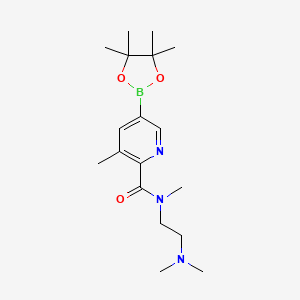
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol
描述
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propynyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol typically involves the following steps:
Preparation of 2,5-Dimethylphenylmagnesium Bromide: This Grignard reagent is prepared by reacting 2,5-dimethylbromobenzene with magnesium in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Reaction with Propargyl Bromide: The Grignard reagent is then reacted with propargyl bromide to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Formation of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-one.
Reduction: Formation of 3-(2,5-Dimethyl-phenyl)-prop-2-ene-1-ol or 3-(2,5-Dimethyl-phenyl)-propane-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,5-Dimethylphenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications.
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-one: An oxidized derivative of the compound.
3-(2,5-Dimethyl-phenyl)-prop-2-ene-1-ol: A reduced derivative of the compound.
Uniqueness
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is unique due to its combination of a phenyl ring with methyl substitutions and a propynyl group This structure imparts specific reactivity and properties that distinguish it from other similar compounds
属性
IUPAC Name |
3-(2,5-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUPKLXHLFXREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
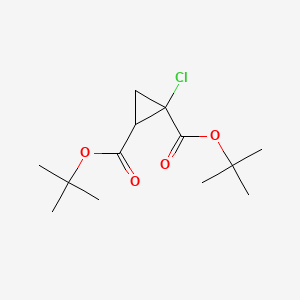
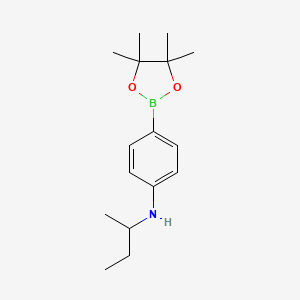
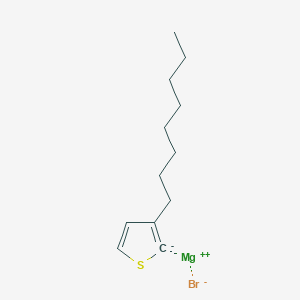
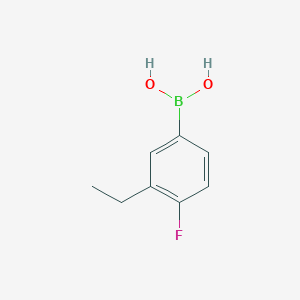
![3-Hydroxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B6322600.png)

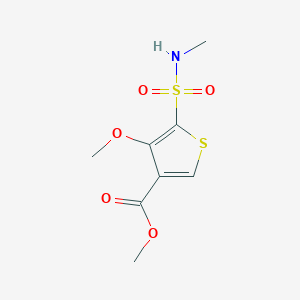
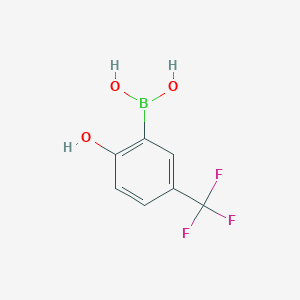
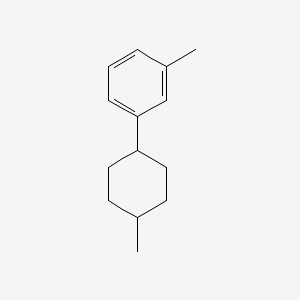
![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)
